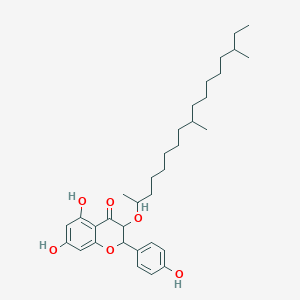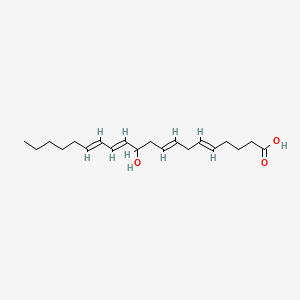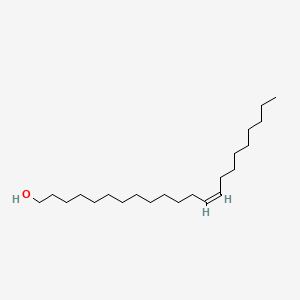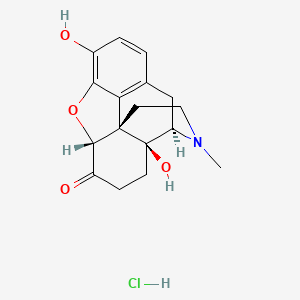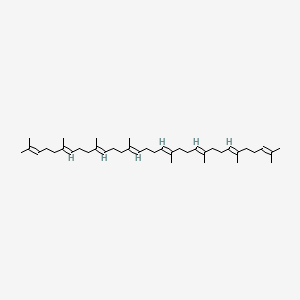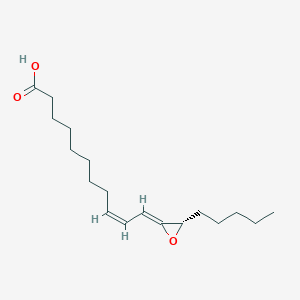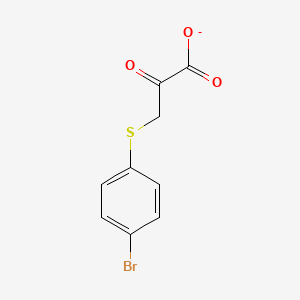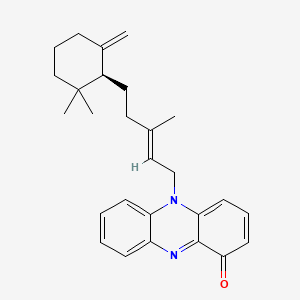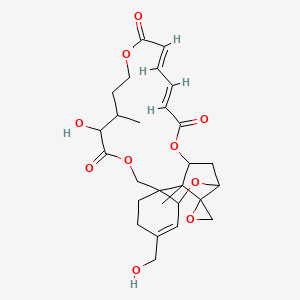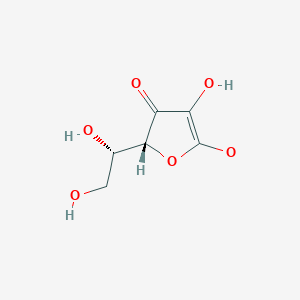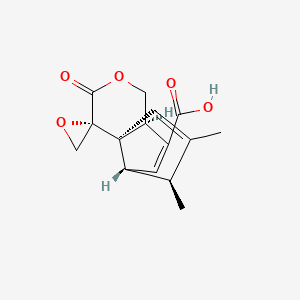![molecular formula C16H13ClN6O3S2 B1231403 2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B1231403.png)
2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]thio]-N-[(5-nitro-2-thiophenyl)methylideneamino]acetamide is a member of triazoles.
Scientific Research Applications
Triazole Derivatives in Medicinal Chemistry
Triazole derivatives, characterized by the presence of a triazole ring, are notable for their diverse pharmacological properties. Research on similar compounds, such as 3-(2'-substituted indolidene amino oxazol-4'-yl)-2-(4-chlorophenyl) indoles and their thiazolyl counterparts, have demonstrated moderate to good anti-inflammatory activity, highlighting the potential of triazole derivatives in the development of new anti-inflammatory agents (Singh, Bhati, & Kumar, 2008).
Pharmacokinetic Variability
The metabolism and pharmacokinetics of compounds can significantly vary due to genetic polymorphisms in metabolizing enzymes. A study on a glucokinase activator structurally related to triazole derivatives revealed substantial interindividual variations in pharmacokinetics among rats, attributed to genetic polymorphisms in the cytochrome P450 enzyme CYP2D1. This highlights the importance of considering genetic factors in the pharmacokinetics of triazole derivatives and similar compounds (Hasegawa, Eiki, & Chiba, 2014).
Potential for CNS Activity
Compounds with triazole rings have been explored for their central nervous system (CNS) activity. For instance, benzazole derivatives with triazole moieties have shown significant antidepressant-like activities in animal models. These findings suggest that triazole-containing compounds could be investigated for their potential effects on the CNS, including antidepressant and anxiolytic properties (Tokgöz et al., 2018).
Anti-inflammatory and Analgesic Potential
The synthesis and evaluation of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives have shown significant anti-inflammatory activity, indicating the potential of triazole derivatives as anti-inflammatory agents. Some derivatives exhibited activity comparable or superior to standard drugs like Indomethacin and Celecoxib, without ulcerogenic activity, which is a common side effect of many anti-inflammatory drugs (Rabea et al., 2006).
properties
Product Name |
2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide |
|---|---|
Molecular Formula |
C16H13ClN6O3S2 |
Molecular Weight |
436.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13ClN6O3S2/c1-22-15(10-2-4-11(17)5-3-10)20-21-16(22)27-9-13(24)19-18-8-12-6-7-14(28-12)23(25)26/h2-8H,9H2,1H3,(H,19,24)/b18-8+ |
InChI Key |
HSXDVXSIMYPYTJ-QGMBQPNBSA-N |
Isomeric SMILES |
CN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
SMILES |
CN1C(=NN=C1SCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



